REACTION_CXSMILES
|
[N+:1]([C:4]1([CH3:13])[CH2:10][N:9]([CH3:11])NCC(C)[CH2:5]1)([O-])=O.[H][H]>C(O)C.[Ni]>[NH2:1][C:4]1([CH3:13])[CH2:10][N:9]([CH3:11])[CH2:4][CH2:10][N:9]([CH3:11])[CH2:5]1
|
Name
|
6-Nitro-1,4,6-trimethyldiazacycloheptane
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CC(CNN(C1)C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It was filtered over a small pad of Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CN(CCN(C1)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.95 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 144.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |